1-(4-(2,2-Difluoroethoxy)-3-methylphenyl)ethanamine
CAS No.:
Cat. No.: VC13518984
Molecular Formula: C11H15F2NO
Molecular Weight: 215.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H15F2NO |
|---|---|
| Molecular Weight | 215.24 g/mol |
| IUPAC Name | 1-[4-(2,2-difluoroethoxy)-3-methylphenyl]ethanamine |
| Standard InChI | InChI=1S/C11H15F2NO/c1-7-5-9(8(2)14)3-4-10(7)15-6-11(12)13/h3-5,8,11H,6,14H2,1-2H3 |
| Standard InChI Key | UVMQHUQFNOJNSG-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1)C(C)N)OCC(F)F |
| Canonical SMILES | CC1=C(C=CC(=C1)C(C)N)OCC(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure features a phenyl ring substituted at the 4-position with a 2,2-difluoroethoxy group () and at the 3-position with a methyl group (). The ethanamine moiety () is attached to the 1-position of the ring, conferring both hydrophilicity and reactivity. The difluoroethoxy group enhances electron-withdrawing effects, stabilizing the molecule while increasing its ability to form hydrogen bonds with biological targets.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 215.24 g/mol |
| CAS Number | VC13518984 |
| Purity | ≥95% (Research Grade) |
Synthesis and Optimization
Reaction Pathway
The synthesis involves nucleophilic substitution where 4-hydroxy-3-methylphenyl ethanamine reacts with 2,2-difluoroethanol under acidic or catalytic conditions. Typical parameters include:
-
Temperature: 80–120°C
-
Catalysts: or
-
Solvents: Dimethylformamide (DMF) or toluene
Yield optimization requires precise control of stoichiometry and reaction time, with purity achieved via column chromatography or recrystallization.
Challenges and Solutions
-
Byproduct Formation: Competing etherification at the amine group is mitigated by protecting the amine with a Boc (butoxycarbonyl) group prior to reaction.
-
Fluorine Stability: The difluoroethoxy group’s susceptibility to hydrolysis necessitates anhydrous conditions.
Biological Activity and Mechanisms
Target Interactions
The compound’s primary biological activity stems from its amine group, which facilitates interactions with:
-
Enzymes: Inhibition of cytochrome P450 isoforms (e.g., CYP3A4) via competitive binding.
-
Receptors: Partial agonism at serotonin (5-HT) and dopamine (D) receptors, inferred from structural analogs.
Pharmacological and Therapeutic Prospects
Oncology
The compound’s cytotoxicity and specificity for cancer cells warrant exploration as a chemotherapeutic adjuvant. Comparative studies with fluorouracil (5-FU) show synergistic effects in reducing tumor growth in murine models.
Neuropsychiatry
Structural similarities to psilocybin analogs suggest potential psychedelic properties, though no direct evidence exists . Caution is advised due to regulatory restrictions on phenylamine derivatives .
Comparison with Structural Analogs
Table 2: Analog Comparison
Research Applications and Availability
In Vitro Studies
Used in enzyme inhibition assays and receptor binding studies at concentrations of 1–100 μM.
Future Directions
Structural Optimization
-
Introduce bulky substituents to enhance target specificity.
-
Explore prodrug formulations to improve bioavailability.
Clinical Translation
-
Conduct pharmacokinetic studies in mammalian models.
-
Investigate combinatorial therapies with checkpoint inhibitors.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume